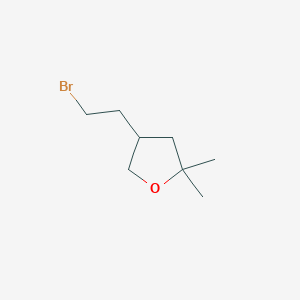

4-(2-Bromoethyl)-2,2-dimethyloxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with bromoethyl groups are often used in organic synthesis due to their reactivity. They can participate in various reactions to form a wide range of products .

Synthesis Analysis

The synthesis of bromoethyl compounds often involves the reaction of an alkene with a brominating agent . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a bromoethyl compound would typically include a carbon chain with a bromine atom attached. The exact structure would depend on the other functional groups present in the molecule .Chemical Reactions Analysis

Bromoethyl compounds can participate in a variety of chemical reactions, including nucleophilic substitution and elimination reactions . The exact reactions would depend on the specific structure of the compound and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a bromoethyl compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Polymer Synthesis and Fluorescence Applications

One study highlights the use of bromo-functionalized precursors similar to 4-(2-Bromoethyl)-2,2-dimethyloxolane in the synthesis of bright, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles exhibit high fluorescence quantum yields and tunable emission wavelengths, which are crucial for various applications in bioimaging and optoelectronics (Fischer, Baier, & Mecking, 2013).

Organic Synthesis and Material Chemistry

Another application involves the synthesis and structural analysis of all-para-brominated oligo(N-phenyl-m-aniline)s. This research provides insights into the redox properties and potential for creating high-spin cationic states in organic materials, which could have implications for electronic and spintronic devices (Ito et al., 2002).

Electrolyte Development for Energy Storage

The study on lithium phenolates in weakly polar aprotic solvents, including derivatives of dioxolane, suggests potential applications in developing advanced electrolytes for lithium-based batteries. Understanding the aggregation and interaction of these compounds can lead to improved battery performance (Jackman & Smith, 1988).

Advanced Material Functionalization

Research on the oxidative bromination and iodination of arenes highlights the utility of bromo-functional groups in modifying materials for various applications, including the synthesis of aryl halides. This method demonstrates versatility and potential for late-stage functionalization of complex molecules (Song et al., 2015).

Electrochemical Applications

In electrochemical studies, the use of brominated intermediates in reductive intramolecular cyclizations showcases the potential of bromo-functionalized compounds in synthesizing complex organic structures. This method provides a pathway for efficient electrosynthesis, offering insights into the electrochemical behavior of similar compounds (Mubarak & Peters, 1992).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-bromoethyl)-2,2-dimethyloxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-8(2)5-7(3-4-9)6-10-8/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJHDZQUKUFJSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)CCBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2684386.png)

![3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2684388.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide](/img/structure/B2684393.png)

![4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2684395.png)

![N-(5-chloro-2-methylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2684396.png)

![2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2684398.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2684401.png)

![5-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2684404.png)

![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2684406.png)